Methyl 4-formyl-1,3-thiazole-5-carboxylate
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Overview
Description
Methyl 4-formyl-1,3-thiazole-5-carboxylate is a heterocyclic organic compound featuring a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various bioactive molecules, including vitamins and drugs .
Mechanism of Action
Target of Action
The primary targets of Methyl 4-formyl-1,3-thiazole-5-carboxylate are currently unknown. This compound is a derivative of thiazole, a heterocyclic compound that has been found to have various biological activities . .
Mode of Action
The mode of action of This compound As a thiazole derivative, it may interact with biological targets in a manner similar to other thiazole compounds . .
Biochemical Pathways
The biochemical pathways affected by This compound Thiazole derivatives have been found to have diverse biological activities, suggesting that they may affect multiple biochemical pathways . .
Biochemical Analysis
Biochemical Properties
Thiazoles are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant
Cellular Effects
Thiazoles have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazoles are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-formyl-1,3-thiazole-5-carboxylate can be synthesized through a multi-step reaction process. One common method involves the reaction of 3-hydroxy-4-methylbenzaldehyde with ethyl methoxyacetate, methanethiol, and dimethylformamide under acidic conditions . The reaction mixture is then subjected to deprotection reactions to yield the target compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, pH, and the use of high-purity reagents .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-formyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products:
Oxidation: Methyl 4-carboxy-1,3-thiazole-5-carboxylate.
Reduction: Methyl 4-hydroxymethyl-1,3-thiazole-5-carboxylate.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Methyl 4-formyl-1,3-thiazole-5-carboxylate has several applications in scientific research:
Comparison with Similar Compounds
Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate: Used as a pharmaceutical intermediate.
2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid: Known for its diverse biological activities.
Uniqueness: Methyl 4-formyl-1,3-thiazole-5-carboxylate is unique due to its specific functional groups that allow for a wide range of chemical modifications and biological activities. Its formyl group provides a reactive site for further chemical transformations, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
methyl 4-formyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3S/c1-10-6(9)5-4(2-8)7-3-11-5/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXBZJSWCXNSRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CS1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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